molecular formula C18H21N3O3S B4549279 {1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone

{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone

Cat. No.: B4549279
M. Wt: 359.4 g/mol
InChI Key: YXPPVBQJKFNGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectral Analysis : Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the query compound, have been synthesized and analyzed for their spectral properties. These compounds are noted for their biological activities, leading to a variety of N-substituted derivatives through a series of synthetic steps. The structures of these synthesized compounds were elucidated using modern spectroscopic techniques, highlighting their potential for further biological evaluation (Khalid et al., 2016).

  • Crystallographic and Theoretical Studies : The structural details and molecular interactions of related compounds have been explored through crystallographic studies and theoretical calculations. For example, the study of a compound with a benzenesulfonyl-piperidinyl-methanone oxime structure revealed insights into its thermal, optical, etching, and structural properties. These findings are supported by density functional theory calculations, offering a comprehensive understanding of the molecular structure and its electronic parameters (Karthik et al., 2021).

Biological Activities

  • Antibacterial and Antifungal Properties : Research on compounds containing the 1,2,4-oxadiazole and piperidinyl moieties has demonstrated significant antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents, with some compounds showing potent activity against a range of bacterial and fungal strains. The antimicrobial properties are often attributed to the unique structural features of these compounds, including the presence of oxadiazole rings and substituted phenyl groups (Rai et al., 2010).

  • Enzyme Inhibitory and Molecular Docking Studies : The enzyme inhibitory activities of thiophene-based heterocyclic compounds, which share a resemblance to the target compound, have been evaluated against various enzymes. These studies include molecular docking analyses to understand the interaction between the compounds and the enzyme active sites, highlighting the potential of these molecules as therapeutic agents (Cetin et al., 2021).

Properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-16(20-24-19-12)10-17(22)21-9-3-4-14(11-21)18(23)13-5-7-15(25-2)8-6-13/h5-8,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPPVBQJKFNGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
Reactant of Route 2
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
Reactant of Route 3
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
Reactant of Route 4
Reactant of Route 4
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
Reactant of Route 6
{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.